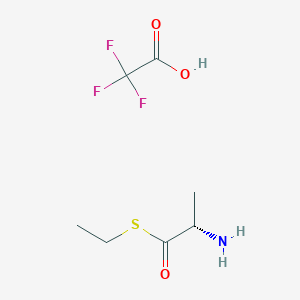

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13660518

Molecular Formula: C7H12F3NO3S

Molecular Weight: 247.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO3S |

|---|---|

| Molecular Weight | 247.24 g/mol |

| IUPAC Name | S-ethyl (2S)-2-aminopropanethioate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7)/t4-;/m0./s1 |

| Standard InChI Key | JDYRSJNSQIMIEN-WCCKRBBISA-N |

| Isomeric SMILES | CCSC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

| SMILES | CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Introduction

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate is a complex organosulfur compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a chiral center, an amine group, a thioester moiety, and a trifluoroacetate group, contributes to its diverse applications and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate typically involves the reaction of ethyl 2-aminopropanethioate with trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetate group, enhancing the compound's reactivity and solubility in various solvents.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions, including nucleophilic substitution, due to its functional groups. The trifluoroacetate moiety significantly influences its physical properties and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activities and Applications

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate exhibits several biological activities, including:

-

Antioxidant Properties: Compounds with sulfur groups often show antioxidant activity by scavenging free radicals.

-

Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, similar to other organosulfur compounds.

-

Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

Comparison with Similar Compounds

| Compound Name | Main Functional Groups | Biological Activity |

|---|---|---|

| (R)-S-Ethyl 2-aminopropanethioate | Amine, Thioester | Antioxidant |

| Ethyl 2-amino-3-thiopropanoate | Amine, Thioether | Antimicrobial |

| Trifluoroacetylated amino acids | Amino Acid + Trifluoroacetyl | Enzyme inhibition |

Storage and Handling

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate should be stored in an inert atmosphere, preferably in a freezer at -20°C. It is classified with hazard statements H302, H315, H319, and H335, indicating potential health risks upon exposure .

Research and Development

The compound's unique combination of functional groups makes it valuable for researchers developing new therapeutic agents or studying biochemical processes involving sulfur-containing compounds. Its reactivity and potential pathways in biological systems are crucial for understanding its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume